ethyl 2-{[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl, hydroxy, and amido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives in the presence of sodium hydride in acetonitrile . This reaction forms intermediate compounds that undergo further transformations to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation can be employed to accelerate reaction rates and improve efficiency . Additionally, the use of high-purity reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amido group can be reduced to amines under suitable conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield trifluoromethyl ketones, while reduction of the amido group can produce trifluoromethyl amines .
Scientific Research Applications
ETHYL 2-[4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ETHYL 2-[4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity . Additionally, the hydroxy and amido groups can participate in hydrogen bonding interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4,4,4-TRIFLUORO-3-HYDROXY-2-METHYLENE-3-(TRIFLUOROMETHYL)BUTANOATE
- ETHYL 3-HYDROXY-4,4,4-TRIFLUOROBUTYRATE
- ETHYL 4,4,4-TRIFLUORO-2-BUTYNOATE
Uniqueness
ETHYL 2-[4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and the presence of a cycloheptathiophene ring. This structural complexity imparts distinctive chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19F6NO4S |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
ethyl 2-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H19F6NO4S/c1-2-28-14(26)12-9-6-4-3-5-7-10(9)29-13(12)24-11(25)8-15(27,16(18,19)20)17(21,22)23/h27H,2-8H2,1H3,(H,24,25) |
InChI Key |
CDPZNIICOWPLSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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